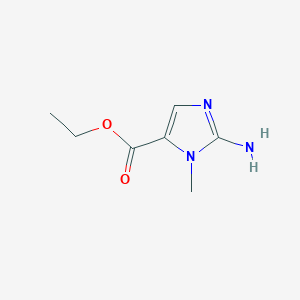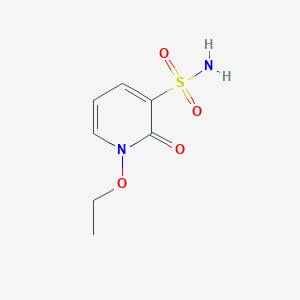![molecular formula C9H9N3O B069259 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one CAS No. 172901-76-7](/img/structure/B69259.png)
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one, also known as CPIP, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. CPIP is a cyclic guanosine monophosphate (cGMP) phosphodiesterase inhibitor, which means that it can increase the levels of cGMP in cells. This property makes CPIP a promising tool for investigating the role of cGMP in various biological processes.
Mechanism Of Action
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one works by inhibiting the breakdown of cGMP, which is a second messenger molecule that plays a crucial role in many physiological processes. By increasing cGMP levels, 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one can modulate the activity of various enzymes and ion channels, leading to changes in cellular signaling and function.
Biochemical And Physiological Effects
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one has been shown to have a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle. 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one has also been shown to enhance the activity of nitric oxide synthase, an enzyme that produces nitric oxide, a potent vasodilator.
Advantages And Limitations For Lab Experiments
One advantage of using 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one in lab experiments is its specificity for cGMP phosphodiesterase, which allows for precise modulation of cGMP levels. However, 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one. One area of interest is the role of cGMP in neurodegenerative diseases, such as Alzheimer's and Parkinson's. 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one may also have applications in the study of cardiovascular disease and cancer, as well as in the development of new therapeutics targeting cGMP signaling pathways. Additionally, further research is needed to optimize the synthesis and formulation of 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one for use in various experimental settings.
Synthesis Methods
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one can be synthesized using a two-step process involving the reaction of 1,2-diaminocyclohexane with methyl acrylate, followed by cyclization with 2-chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to obtain 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one in high yield and purity.
Scientific Research Applications
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one has been used in various scientific research applications, including the study of smooth muscle relaxation, platelet aggregation, and cell signaling pathways. 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one has also been shown to inhibit the proliferation of cancer cells and to enhance the activity of certain anticancer drugs.
properties
CAS RN |
172901-76-7 |
|---|---|
Product Name |
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one |
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1,7,10-triazatricyclo[7.3.0.02,6]dodeca-2(6),9,11-trien-8-one |
InChI |
InChI=1S/C9H9N3O/c13-9-8-10-4-5-12(8)7-3-1-2-6(7)11-9/h4-5H,1-3H2,(H,11,13) |
InChI Key |
KCWJNDFIQIVNJT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N3C=CN=C3C(=O)N2 |
Canonical SMILES |
C1CC2=C(C1)N3C=CN=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
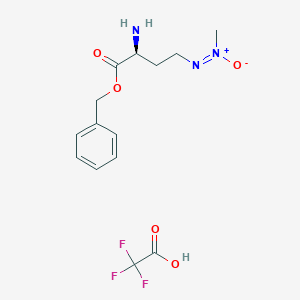
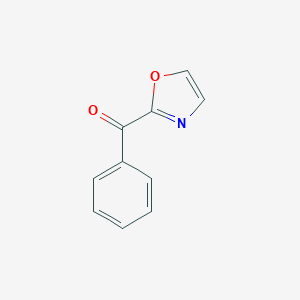



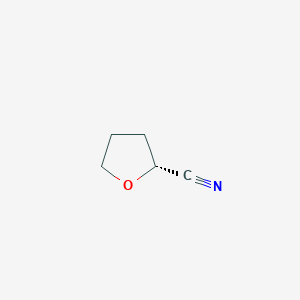

![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)
